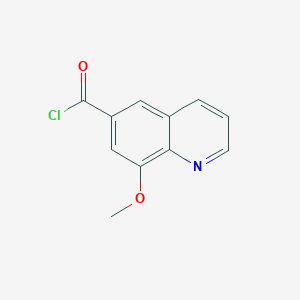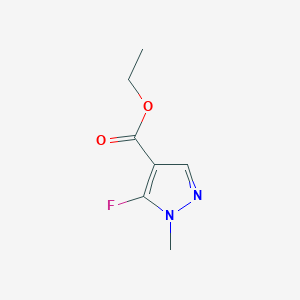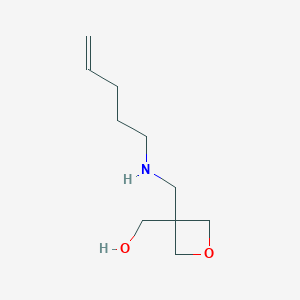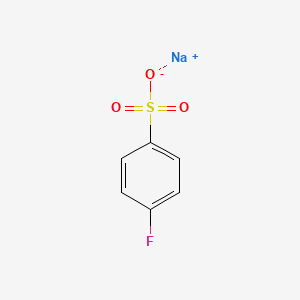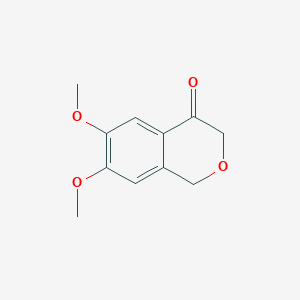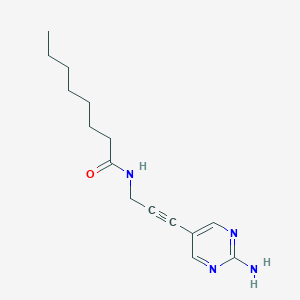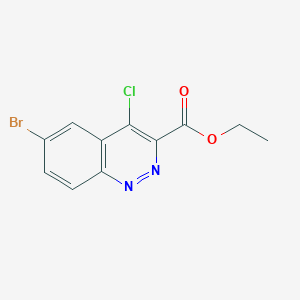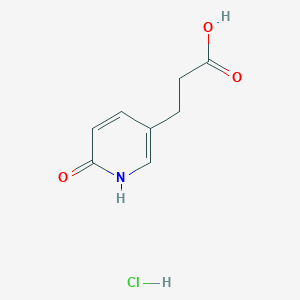![molecular formula C44H53N7O10 B12952229 Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B12952229.png)
Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester is a complex organic compound with a unique structure that includes multiple functional groups such as amino, carbonyl, and methoxy groups
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. One common synthetic route involves the use of amino and carbonyl functional groups to form the desired product. The reaction conditions typically include mild temperatures and the use of specific catalysts to ensure high regioselectivity and yield . Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carbonyl functional groups play a crucial role in these interactions, allowing the compound to bind to its targets and exert its effects. The pathways involved in these interactions can vary depending on the specific application and target .
Comparison with Similar Compounds
Properties
Molecular Formula |
C44H53N7O10 |
|---|---|
Molecular Weight |
839.9 g/mol |
IUPAC Name |
benzyl N-[(5S)-5-amino-6-[3-[[(2S)-1-(3-carbamoyl-4-methoxyanilino)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoyl]-4-methoxyanilino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C44H53N7O10/c1-58-37-21-19-31(25-33(37)39(46)52)50-42(55)36(18-10-12-24-48-44(57)61-28-30-15-7-4-8-16-30)51-40(53)34-26-32(20-22-38(34)59-2)49-41(54)35(45)17-9-11-23-47-43(56)60-27-29-13-5-3-6-14-29/h3-8,13-16,19-22,25-26,35-36H,9-12,17-18,23-24,27-28,45H2,1-2H3,(H2,46,52)(H,47,56)(H,48,57)(H,49,54)(H,50,55)(H,51,53)/t35-,36-/m0/s1 |
InChI Key |
JQQSCYLCMWTGJS-ZPGRZCPFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)N[C@@H](CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


